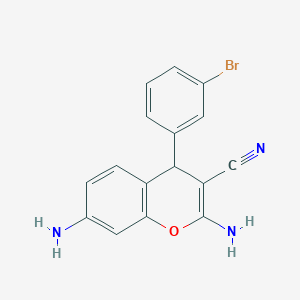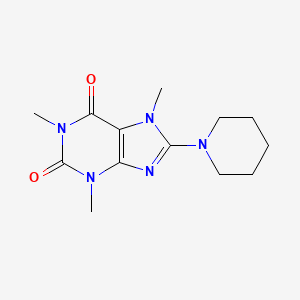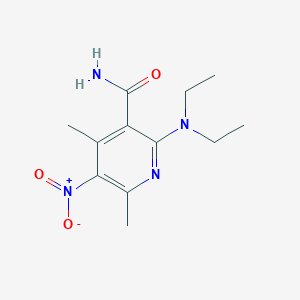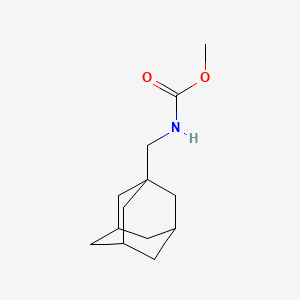
2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile
説明
2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile is a synthetic compound with potential biological activity. It belongs to the class of chromene derivatives and has been the subject of scientific research due to its potential use in the development of new drugs.
作用機序
The mechanism of action of 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile is not fully understood. However, several studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell proliferation and inflammation. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile has been reported to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and cyclooxygenase-2, which are involved in cancer cell proliferation and inflammation. It has also been reported to induce apoptosis in cancer cells and to have antioxidant activity.
実験室実験の利点と制限
One of the advantages of using 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile in lab experiments is its potential biological activity against cancer cells and inflammation. It may also have antioxidant activity, which can be useful in studying oxidative stress-related diseases. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile. One direction is to further investigate its mechanism of action and its potential use as an anti-cancer and anti-inflammatory agent. Another direction is to improve its solubility in aqueous solutions, which can increase its usefulness in lab experiments. Additionally, it can be studied for its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile is a synthetic compound with potential biological activity. It has been studied for its potential use in the development of new drugs, particularly as an anti-cancer and anti-inflammatory agent. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential use in the treatment of different diseases.
合成法
The synthesis of 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile has been reported in several scientific papers. One of the most common methods involves the reaction of 3-bromobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene to obtain the final product.
科学的研究の応用
2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile has been studied for its potential use in the development of new drugs. Several scientific papers have reported its biological activity against different types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use as an anti-inflammatory agent and as an inhibitor of certain enzymes.
特性
IUPAC Name |
2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-10-3-1-2-9(6-10)15-12-5-4-11(19)7-14(12)21-16(20)13(15)8-18/h1-7,15H,19-20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGFDXUWXRHQDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320316 | |
| Record name | 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200867 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile | |
CAS RN |
326919-65-7 | |
| Record name | 2,7-diamino-4-(3-bromophenyl)-4H-chromene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4962618.png)
![6-benzyl-5-(1-naphthyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4962621.png)
![6-amino-1-benzyl-4-(2-furyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4962624.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B4962642.png)
![2-(4-tert-butylphenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B4962647.png)
![2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4962651.png)
![1-(4-isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4962659.png)
![(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4962663.png)
![2-bromo-4-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4962668.png)

![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4962684.png)

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]methanamine](/img/structure/B4962723.png)